Cas no 312936-89-3 ((2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid)

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The presence of both methoxy and trifluoromethyl substituents enhances its reactivity and selectivity in palladium-catalyzed transformations, making it valuable for constructing complex aryl frameworks. Its stability under typical reaction conditions and compatibility with diverse functional groups contribute to its utility in pharmaceutical and agrochemical research. The compound is particularly useful for introducing electron-deficient aromatic systems into target molecules, facilitating the synthesis of bioactive compounds and advanced materials. Proper handling under inert conditions is recommended due to boronic acid sensitivity to moisture.
(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid structure
312936-89-3 structure
Product Name:(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid
CAS No:312936-89-3
MF:C8H8BF3O3
MW:219.953533172607
MDL:MFCD03428511
CID:304896
PubChem ID:24901776
Update Time:2025-11-06

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid
    • 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID
    • [2-methoxy-4-(trifluoromethyl)phenyl]boronic acid
    • 2-methoxy-4-(trifluoromethyl)phenyl]boronic acid
    • 2-Methoxy-4-trifluoromethylphenylboronic acid
    • Boronic acid,B-[2-methoxy-4-(trifluoromethyl)phenyl]-
    • 2-methoxy-4-trifluromethylphenylboronic acid
    • 4-trifluoromethyl-2-methoxyphenylboronic acid
    • 2-Methoxy-4-(trifluoromethyl)benzeneboronic acid
    • 2-methoxy-4-(trifluoromethyl)phenylboronic acid
    • Boronic acid, [2-methoxy-4-(trifluoromethyl)phenyl]-
    • KSC496O0H
    • SBB095863
    • MDL: MFCD03428511
    • Inchi: 1S/C8H8BF3O3/c1-15-7-4-5(8(10,11)12)2-3-6(7)9(13)14/h2-4,13-14H,1H3
    • InChI Key: UCNRYDKUBYQIOW-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(B(O)O)=C(C=1)OC)(F)F

Computed Properties

  • Exact Mass: 220.05200
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Topological Polar Surface Area: 49.7

Experimental Properties

  • Density: 1.36
  • Boiling Point: 309.9°C at 760 mmHg
  • PSA: 49.69000
  • LogP: 0.39380

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid Security Information

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid Production Method

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:312936-89-3)(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid
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Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:12
Price ($):536.0
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Additional information on (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid (CAS No. 312936-89-3): A Comprehensive Overview

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid (CAS No. 312936-89-3) is a versatile and highly valuable compound in the field of organic synthesis and medicinal chemistry. This boronic acid derivative, characterized by its unique functional groups, has gained significant attention due to its potential applications in the development of novel pharmaceuticals and advanced materials. In this comprehensive overview, we will delve into the chemical properties, synthetic methodologies, and recent research advancements involving this compound.

Chemical Structure and Properties

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid with the molecular formula C10H9BFO3. The compound features a phenyl ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 4-position. The boronic acid functionality at the ortho position of the phenyl ring imparts unique reactivity and stability to the molecule. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it particularly useful in drug design.

The physical properties of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid include a melting point of approximately 105-107°C and a solubility profile that allows it to dissolve well in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO). These properties make it suitable for various synthetic transformations and biological assays.

Synthetic Methods

The synthesis of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid can be achieved through several well-established routes. One common method involves the Suzuki coupling reaction between 2-methoxy-4-(trifluoromethyl)iodobenzene and bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction typically proceeds under mild conditions and provides high yields of the desired product. Another approach involves the direct boronation of 2-methoxy-4-(trifluoromethyl)benzene using boron tribromide or boron trichloride in a suitable solvent.

The choice of synthetic route depends on factors such as availability of starting materials, reaction conditions, and desired purity levels. Recent advancements in catalytic methods have further optimized these processes, making them more efficient and environmentally friendly.

Applications in Medicinal Chemistry

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid has found extensive applications in medicinal chemistry, particularly in the development of small molecule inhibitors for various therapeutic targets. The trifluoromethyl group is known to enhance the potency and selectivity of drug candidates by modulating their interactions with target proteins. Additionally, the boronic acid functionality can be used to introduce additional functional groups through subsequent reactions, such as Suzuki coupling or hydroboration.

Recent studies have explored the use of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid in the synthesis of inhibitors for kinases, proteases, and other enzymes involved in disease pathways. For example, researchers have reported the successful synthesis of potent inhibitors for protein kinases using this compound as a key intermediate. These inhibitors have shown promising results in preclinical studies for treating cancer and inflammatory diseases.

Biochemical Properties and Mechanisms of Action

The biochemical properties of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid are closely tied to its structural features. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes more effectively. This property is crucial for drugs that need to reach intracellular targets. The boronic acid functionality can form reversible covalent bonds with hydroxyl groups on target proteins, leading to selective inhibition.

Mechanistically, compounds derived from (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid can act as prodrugs that are activated within cells through enzymatic cleavage or other biological processes. This activation can enhance their therapeutic efficacy while reducing off-target effects. Recent research has also focused on understanding the pharmacokinetic properties of these compounds to optimize their dosing regimens and improve patient outcomes.

Current Research Trends and Future Directions

The ongoing research on (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is driven by its potential to address unmet medical needs in various therapeutic areas. One area of active investigation is its use in combination therapies for cancer treatment. By combining inhibitors derived from this compound with other anticancer agents, researchers aim to achieve synergistic effects that can overcome drug resistance and improve treatment outcomes.

In addition to cancer research, there is growing interest in exploring the applications of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that compounds derived from this boronic acid can modulate key pathways involved in neurodegeneration, offering new avenues for therapeutic intervention.

Conclusion

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid (CAS No. 312936-89-3) is a multifaceted compound with significant potential in both organic synthesis and medicinal chemistry. Its unique chemical structure provides a foundation for developing novel pharmaceuticals with improved potency, selectivity, and pharmacokinetic properties. As research continues to advance, we can expect to see new applications and breakthroughs emerging from this versatile compound.

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Amadis Chemical Company Limited
(CAS:312936-89-3)(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid
A820790
Purity:99%
Quantity:100g
Price ($):536.0
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